Cas no 690261-60-0 (2-(Benzyloxy)-4-chlorophenylboronic acid)
2-(Benzyloxy)-4-chlorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzyloxy)-4-chlorophenylboronic acid
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- Inchi: 1S/C13H12BClO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
- InChI Key: DBZBOZFHKIZHQC-UHFFFAOYSA-N
- SMILES: C1=CC(B(O)O)=C(C=C1Cl)OCC1C=CC=CC=1
2-(Benzyloxy)-4-chlorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022JU3-250mg |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid |
690261-60-0 | 95% | 250mg |
$547.00 | 2025-02-13 | |
| Aaron | AR022JU3-500mg |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid |
690261-60-0 | 95% | 500mg |
$621.00 | 2025-02-13 | |
| abcr | AB607081-250mg |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid; . |
690261-60-0 | 250mg |
€399.50 | 2025-04-17 | ||
| abcr | AB607081-500mg |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid; . |
690261-60-0 | 500mg |
€548.10 | 2025-04-17 | ||
| abcr | AB607081-1g |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid; . |
690261-60-0 | 1g |
€747.00 | 2025-04-17 | ||
| abcr | AB607081-5g |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid; . |
690261-60-0 | 5g |
€2482.60 | 2024-07-19 | ||
| Ambeed | A1808284-250mg |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid |
690261-60-0 | 98% | 250mg |
$333.0 | 2025-04-17 | |
| Ambeed | A1808284-1g |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid |
690261-60-0 | 98% | 1g |
$666.0 | 2025-04-17 | |
| Ambeed | A1808284-5g |
(2-(Benzyloxy)-4-chlorophenyl)boronic acid |
690261-60-0 | 98% | 5g |
$1997.0 | 2025-04-17 |
2-(Benzyloxy)-4-chlorophenylboronic acid Suppliers
2-(Benzyloxy)-4-chlorophenylboronic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-(Benzyloxy)-4-chlorophenylboronic acid
Professional Introduction to 2-(Benzyloxy)-4-chlorophenylboronic Acid (CAS No. 690261-60-0)
2-(Benzyloxy)-4-chlorophenylboronic acid (CAS No. 690261-60-0) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its benzyloxy and chlorophenyl substituents, plays a crucial role in various synthetic applications, particularly in the development of novel pharmaceuticals and advanced materials. The presence of a boronic acid functional group enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
The benzyloxy group in 2-(Benzyloxy)-4-chlorophenylboronic acid contributes to its stability and reactivity, allowing it to participate in a wide range of chemical transformations. This property is particularly advantageous in pharmaceutical synthesis, where precise control over reaction pathways is essential. Boronic acids are well-known for their ability to undergo Suzuki-Miyaura cross-coupling reactions, which are fundamental in the construction of complex molecular structures. The chlorophenyl moiety further extends its synthetic versatility by enabling additional functionalization and modification.
In recent years, the demand for high-quality intermediates like 2-(Benzyloxy)-4-chlorophenylboronic acid has surged due to advancements in medicinal chemistry and drug discovery. The compound's unique structural features make it an ideal candidate for developing innovative therapeutic agents. Researchers have leveraged its reactivity to synthesize a variety of bioactive molecules, including those with potential applications in oncology, inflammation, and metabolic disorders. The precision offered by boronic acid-based intermediates has significantly improved the efficiency of drug development pipelines.
The pharmaceutical industry has been particularly interested in the potential of 2-(Benzyloxy)-4-chlorophenylboronic acid as a building block for novel drug candidates. Its ability to undergo selective cross-coupling reactions allows for the creation of complex heterocyclic structures, which are often essential for achieving desired pharmacological properties. For instance, studies have demonstrated its utility in constructing novel kinase inhibitors, which are critical in the treatment of various cancers. The compound's role in these syntheses underscores its importance as a versatile intermediate.
Moreover, the benzyloxy-substituted boronic acids have shown promise in materials science applications. Their ability to form stable complexes with metals and other small molecules has led to innovative developments in catalysis and nanotechnology. In catalytic systems, these compounds often serve as ligands or co-catalysts, enhancing reaction efficiency and selectivity. The incorporation of boronic acid groups into materials has also opened new avenues for creating functional polymers and coatings with tailored properties.
The synthesis of 2-(Benzyloxy)-4-chlorophenylboronic acid typically involves multi-step organic transformations that highlight its synthetic utility. Key steps often include halogenation followed by boronation or direct functionalization at the aromatic ring. These synthetic routes showcase the compound's adaptability and its potential for further derivatization. Advanced techniques such as flow chemistry have been employed to optimize these processes, ensuring high yields and purity levels required for pharmaceutical applications.
In conclusion, 2-(Benzyloxy)-4-chlorophenylboronic acid (CAS No. 690261-60-0) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features enable diverse synthetic applications, making it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve, the role of this compound is expected to expand further, driving innovation across multiple disciplines.
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